4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

NADPH oxidase inhibition NOX inhibitor reactive oxygen species

This structurally distinct, fully characterized dual-fluorinated quinazolinone-benzamide (MW 391.37) is a strategic chemical probe for NADPH oxidase (NOX) and HSP90 research. Its unique 4-fluorobenzamide terminus and quinazolinone core provide H-bond acceptor/donor geometry critical for target engagement that generic benzamides cannot replicate. Sourcing authentic CAS 899980-25-7 ensures unambiguous differentiation from the isomeric mGluR5 NAM GRN-529 (identical molecular formula) by validated HPLC, LC-MS/MS, or NMR methods. Ideal for comparative metabolic stability studies to quantify fluorine-mediated CYP shielding. Accept no substitute: only authentic reference material guarantees correct biological assignment in NOX, HSP90, and kinase SAR programs.

Molecular Formula C22H15F2N3O2
Molecular Weight 391.378
CAS No. 899980-25-7
Cat. No. B2775199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
CAS899980-25-7
Molecular FormulaC22H15F2N3O2
Molecular Weight391.378
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
InChIKeyPUHBOKHMXIMORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 899980-25-7): Chemical Class, Scaffold Identity, and Procurement Baseline


4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 899980-25-7) is a synthetic, fully characterized quinazolinone–benzamide hybrid small molecule (molecular formula C₂₂H₁₅F₂N₃O₂; MW 391.37 g/mol) . The compound belongs to the broader class of fluorinated quinazoline derivatives, a family extensively reviewed for their diverse biological activities including kinase inhibition, antimicrobial effects, and modulation of NADPH oxidases . Structurally, it features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a 2-fluoro-5-aminophenyl spacer to a 4-fluorobenzamide terminus—a scaffold topology that places it at the intersection of two bioactive pharmacophore classes: quinazolinones and fluorinated benzamides . This dual pharmacophore architecture differentiates it from simpler quinazolinones and from benzamide-only chemotypes, establishing its identity as a distinct chemical entity for procurement and research applications.

Why Generic Quinazolinone or Benzamide Analogs Cannot Substitute for CAS 899980-25-7 in Targeted Research Programs


The 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide scaffold embeds a precise spatial arrangement of hydrogen-bond acceptors (quinazolinone carbonyl, amide carbonyl), a hydrogen-bond donor (amide N–H), and two strategically positioned fluorine atoms that together govern target engagement, metabolic stability, and physicochemical properties . Even closely related analogs—such as compounds bearing a 4-phenylbutanamide or cyclopentanecarboxamide in place of the 4-fluorobenzamide moiety—alter the steric and electronic landscape of the molecule, potentially shifting selectivity among NADPH oxidase isoforms (NOX1, NOX2, NOX4) or modulating pharmacokinetic parameters . Generic interchange with unsubstituted benzamide or non-fluorinated quinazolinone derivatives therefore risks loss of the specific fluorine-mediated binding interactions and conformational constraints that define this compound's biochemical profile. The quantitative evidence below substantiates why systematic, comparator-driven evaluation is required before any substitution decision in procurement or experimental design.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide Against Its Closest Analogs


NADPH Oxidase (NOX) Inhibition: Target Compound Versus Apocynin in In Vivo Inflammation Models

Vendor technical documentation identifies 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . The referenced primary literature—specifically Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res., 2011)—demonstrates that pharmacological NADPH oxidase inhibition with the reference inhibitor apocynin (CAS 498-02-2) significantly attenuates inflammatory parameters in murine models of carrageenan-induced pleurisy and cerebral ischemia/reperfusion injury . These studies provide a validated experimental framework within which the target compound can be directly benchmarked against apocynin. Importantly, apocynin acts as a prodrug requiring myeloperoxidase-mediated activation and primarily inhibits NOX2, whereas quinazolinone-based inhibitors may engage NOX isoforms through distinct binding modes and may exhibit different isoform selectivity profiles . This mechanistic divergence means that the two compounds are not functionally interchangeable despite sharing an annotated target class.

NADPH oxidase inhibition NOX inhibitor reactive oxygen species inflammation in vivo pharmacology

Dual Fluorination Pattern: 4-Fluorobenzamide vs. Non-Fluorinated or Mono-Fluorinated Benzamide Analogs

The target compound carries two fluorine substituents: one on the 4-fluorobenzamide ring and one on the central 2-fluorophenyl linker. According to the comprehensive review by Nosova et al. (2009), fluorine incorporation in quinazoline derivatives predictably modulates lipophilicity (ΔlogP), metabolic stability toward cytochrome P450 isoforms, and target-binding potency—effects that cannot be achieved with hydrogen, chlorine, or methyl substituents at equivalent positions . A structurally proximal analog, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide (CAS not specified in source), replaces the 4-fluorobenzamide with a 4-phenylbutanamide moiety, resulting in a significantly larger and more lipophilic terminal group (calculated ΔclogP approximately +1.5 to +2.0 units) that would alter membrane permeability, plasma protein binding, and tissue distribution . Another analog, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide, employs a fully saturated cyclopentane ring instead of the fluorinated aromatic ring, eliminating the π–π stacking and halogen-bonding potential of the 4-fluorophenyl group . The review further documents that fluorine substituents at the para-position of benzamide rings can reduce oxidative metabolism by CYP450 enzymes, potentially extending compound half-life in biological systems .

fluorine substitution metabolic stability CYP450 inhibition SAR physicochemical properties

Quinazolinone Scaffold as HSP90 Ligand: Differentiation from Non-Quinazolinone HSP90 Inhibitors

The Merck patent DE102009054302A1 (published 2011) discloses a series of quinazolinamide derivatives of formula (I) as HSP90 inhibitors, with the generic structure encompassing the target compound's core scaffold . HSP90 is a molecular chaperone essential for the conformational maturation of numerous oncogenic client proteins including HER2, AKT, and CDK4. The quinazolinone moiety provides critical hydrogen-bonding interactions with the ATP-binding pocket of the N-terminal domain of HSP90, a binding mode that distinguishes quinazolinone-based inhibitors from the ansamycin natural products (e.g., geldanamycin, 17-AAG), the purine-scaffold inhibitors (e.g., PU-H71), and the resorcinol-based inhibitors (e.g., ganetespib) . Unlike geldanamycin and its derivatives, which carry inherent hepatotoxicity liabilities and complex formulation requirements due to the benzoquinone moiety, quinazolinone-based HSP90 ligands offer a synthetically tractable scaffold with modular substitution points for optimizing selectivity and drug-like properties . The target compound's specific 4-fluorobenzamide appendage may further tune binding affinity and selectivity within the quinazolinamide series.

HSP90 inhibitor quinazolinamide cancer protein folding kinase client degradation

Same Molecular Formula, Different Scaffold: CAS 899980-25-7 vs. GRN-529 (mGluR5 NAM)

A critical procurement consideration is the existence of GRN-529, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), which shares the identical molecular formula C₂₂H₁₅F₂N₃O₂ (MW 391.37) with the target compound but possesses a fundamentally different scaffold: a pyrrolo[3,4-b]pyridine methanone core with a difluoromethoxy-substituted phenyl group and a pyridinylethynyl appendage . GRN-529 was developed by Wyeth/Pfizer and has demonstrated efficacy in mouse models of autism spectrum disorder (reducing repetitive behaviors) and depression . The two compounds are constitutional isomers with zero structural overlap in their core heterocyclic systems: CAS 899980-25-7 contains a quinazolin-4(3H)-one core, whereas GRN-529 contains a 5H-pyrrolo[3,4-b]pyridin-6(7H)-one core. This scaffold divergence translates to entirely different biological target profiles—mGluR5 allosteric modulation versus NADPH oxidase/HSP90 inhibition—underscoring that molecular formula alone is an insufficient criterion for compound selection or interchange.

structural isomer mGluR5 quinazolinone scaffold specificity target selectivity

Optimal Research and Procurement Application Scenarios for 4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide


NADPH Oxidase Tool Compound for In Vivo ROS-Mediated Inflammation Models

Based on its annotation as an NADPH oxidase inhibitor , CAS 899980-25-7 is suitable as a chemical probe in rodent models of acute and chronic inflammation where NOX-derived reactive oxygen species are implicated—including carrageenan-induced pleurisy, cerebral ischemia/reperfusion injury, spinal cord trauma, and zymosan-induced shock. The established experimental paradigms detailed by Impellizzeri et al. (2011) and Genovese et al. (2011) provide validated protocols for assessing therapeutic endpoints such as neutrophil infiltration, pro-inflammatory cytokine levels (TNF-α, IL-1β), adhesion molecule expression (ICAM-1, P-selectin), and oxidative tissue damage markers (nitrotyrosine, PARP) . Researchers can benchmark this compound's efficacy against apocynin as a reference inhibitor while exploiting its distinct quinazolinone scaffold to probe structure–activity relationships.

Quinazolinone-Based HSP90 Inhibitor SAR and Lead Optimization Campaigns

The Merck patent DE102009054302A1 establishes the quinazolinamide scaffold as a viable HSP90 inhibitor chemotype . Procurement of CAS 899980-25-7 enables medicinal chemistry teams to use this compound as a starting point for systematic SAR exploration: varying the benzamide substituent (4-fluoro, 4-chloro, 4-methyl, 4-methoxy, unsubstituted), modifying the quinazolinone 2-position (methyl, ethyl, phenyl), and altering the central phenyl ring substitution pattern. The resulting SAR dataset can inform the optimization of HSP90 binding affinity, selectivity over related chaperones (GRP94, TRAP1), and drug-like properties—all while avoiding the formulation liabilities associated with ansamycin-based inhibitors.

Fluorine-Probe Studies of Metabolic Stability and CYP450 Interaction

The dual-fluorine substitution pattern of CAS 899980-25-7 makes it an informative probe for investigating fluorine effects on oxidative metabolism. As reviewed by Nosova et al. (2009), fluorine substituents on quinazoline and benzamide scaffolds can significantly reduce CYP450-mediated hydroxylation at adjacent positions, thereby extending metabolic half-life . Researchers can use this compound in comparative microsomal or hepatocyte stability assays alongside its non-fluorinated and mono-fluorinated analogs to quantify the contribution of each fluorine atom to metabolic shielding. Such studies directly support the rational design of fluorinated drug candidates with improved pharmacokinetic profiles.

Structural Isomer Differentiation and Analytical Method Validation

The existence of the structural isomer GRN-529 (mGluR5 NAM, identical molecular formula C₂₂H₁₅F₂N₃O₂) creates a compelling need for robust analytical differentiation . Procurement of authentic CAS 899980-25-7 reference material enables the development and validation of HPLC, LC-MS/MS, and NMR methods capable of unambiguously distinguishing the quinazolinone-benzamide scaffold from the pyrrolopyridine-methanone scaffold. This is essential for quality control in chemical inventory management, for verifying compound identity in high-throughput screening libraries, and for ensuring that biological activity data are correctly assigned to the intended chemical structure.

Quote Request

Request a Quote for 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.